molecular formula C18H17N3O5S B2867055 (E)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1251711-68-8

(E)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2867055
CAS RN: 1251711-68-8
M. Wt: 387.41
InChI Key: GDKZZXOELGXBDD-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Studies on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of oxadiazole derivatives in cancer treatment (Ravinaik et al., 2021).

Molecular Engineering for Solar Cell Applications

  • Organic sensitizers with thiophene units for solar cells have demonstrated high incident photon to current conversion efficiency, showcasing the relevance of thiophene derivatives in enhancing solar energy conversion (Kim et al., 2006).

Liquid Crystal Architectures

  • Modifications of classic mesogens with oxadiazole and thiophene have led to compounds with significant reductions in melt transitions and broad nematic ranges, indicating their utility in liquid crystal displays and other optoelectronic devices (Zafiropoulos et al., 2008).

Enzyme Inhibition Studies

  • Synthesized derivatives of 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol have been evaluated for enzyme inhibition, which may have implications for the development of new pharmaceuticals targeting specific enzymatic pathways (Abbasi et al., 2013).

Antimicrobial Activity

  • 1,3,4-Oxadiazole-based chalcone derivatives have been synthesized and shown to possess bio-active antimicrobial properties against multidrug-resistant bacteria and fungi, underscoring their potential in addressing antibiotic resistance (Joshi & Parikh, 2013).

properties

IUPAC Name

(E)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-23-13-8-11(9-14(24-2)16(13)25-3)4-5-15(22)19-18-21-20-17(26-18)12-6-7-27-10-12/h4-10H,1-3H3,(H,19,21,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKZZXOELGXBDD-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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